C.I. Disperse Blue 27 chemical structure and properties
C.I. Disperse Blue 27 chemical structure and properties
An In-depth Technical Guide to C.I. Disperse Blue 27
Prepared by: Gemini, Senior Application Scientist
Introduction
C.I. Disperse Blue 27 is a high-performance synthetic dye belonging to the anthraquinone class. Identified by the Colour Index International as C.I. 60767, it is a non-ionic dye engineered for coloring hydrophobic fibers. Its molecular structure imparts a characteristic deep blue hue with excellent fastness properties, making it a cornerstone colorant in the textile industry, particularly for polyester and acetate fibers. Beyond textiles, its stability and color strength have led to its adoption in the coloration of plastics, inks, and coatings. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, application methodologies, and safety profile, intended for researchers and professionals in chemistry and material science.
Chemical Identity and Structure
The unique properties of C.I. Disperse Blue 27 are a direct result of its specific molecular architecture. It is formally named 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione.[1] The core of the molecule is the anthraquinone framework, a tricyclic aromatic ketone system that serves as the chromophore. Key functional groups, including hydroxyl (-OH), nitro (-NO₂), and a substituted amino (-NHR) group, act as auxochromes, modifying and intensifying the color.
The presence of the hydroxyethyl group enhances its affinity for polyester fibers and plays a role in its overall properties.
-
IUPAC Name: 1,8-dihydroxy-4-[4-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione[1]
-
CAS Number: 15791-78-3[2]
-
C.I. Generic Name: C.I. Disperse Blue 27[3]
-
C.I. Constitution Number: 60767[1]
-
Molecular Formula: C₂₂H₁₆N₂O₇[2]
-
SMILES: C1=CC(=CC=C1CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[O-])O[1]
dot graph "Chemical_Structure_Disperse_Blue_27" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5360487&t=l"]; } Caption: 2D Chemical Structure of C.I. Disperse Blue 27.
Physicochemical and Spectral Properties
The performance of a dye is dictated by its physical and chemical properties. C.I. Disperse Blue 27 typically presents as a dark blue to black crystalline powder.[4] A critical property of disperse dyes is their low aqueous solubility, which is fundamental to their application mechanism.
Table 1: Key Physicochemical and Spectral Properties of C.I. Disperse Blue 27
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 420.37 g/mol | [2][5] |
| Physical Form | Dark blue to black powder | [4] |
| Boiling Point | ~538 - 682 °C (estimates vary) | [2][6] |
| Density | ~1.44 - 1.59 g/cm³ (estimates vary) | [2][6] |
| Water Solubility | Very low (characteristic of disperse dyes) | [1][5] |
| LogP (predicted) | 3.6 - 4.2 | [6] |
| pKa (predicted) | 3.92 ± 0.20 | [2] |
| Maximum Absorption (λmax) | 580 - 620 nm range (characteristic for blue disperse dyes) |[7] |
Elucidation on Solubility
There is conflicting data in publicly available databases regarding the water solubility of C.I. Disperse Blue 27. Some sources report values as high as 50-100 mg/mL, which is uncharacteristically high for a disperse dye.[2][8] This discrepancy can be attributed to the difference between the pure chemical compound and its commercial formulation. As a "disperse" dye, the pure active compound is, by definition, sparingly soluble in water.[5] Commercial dye preparations are aqueous dispersions containing significant amounts of dispersing agents (surfactants) that suspend the fine dye particles, giving the appearance of solubility. The intrinsic low solubility of the dye molecule itself is what enables it to leave the aqueous dyebath and diffuse into the hydrophobic polyester fiber at elevated temperatures.
Spectral Properties
The color of Disperse Blue 27 arises from its absorption of light in the visible spectrum. As an anthraquinone dye, it possesses a large, conjugated system of pi electrons. The energy required to excite these electrons corresponds to wavelengths in the yellow-orange region of the visible spectrum, causing the compound to appear as the complementary color, blue. While a precise λmax value in a specific solvent is not consistently reported, patent literature defines blue disperse dyes as having their maximum absorption wavelength (λmax) in the 580 nm to 620 nm range.[7] Experimental determination via UV-Vis spectrophotometry is recommended for precise analytical applications.
Synthesis and Manufacturing
C.I. Disperse Blue 27 is an anthraquinone dye, and its synthesis does not follow the diazotization and coupling reactions typical of azo dyes. Instead, its manufacturing is based on the condensation of substituted anthraquinone intermediates.
The primary manufacturing method involves the condensation of 2-(4-Aminophenyl)ethanol with a substituted nitro-dihydroxyanthraquinone intermediate.[9]
Representative Synthesis Protocol
The following is a representative, conceptual protocol for the synthesis of C.I. Disperse Blue 27 based on established principles of condensation chemistry.
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, charge the solvent (e.g., a high-boiling point organic solvent like nitrobenzene or N-methyl-2-pyrrolidone).
-
Charge Reactants: Add the substituted 4-(4-Hydroxyethylanilino)-5-nitro-1,8-dihydroxyanthraquinone intermediate and 2-(4-Aminophenyl)ethanol to the solvent.
-
Condensation: Heat the reaction mixture to a specified temperature (e.g., 150-200°C) to initiate the condensation reaction. The causality here is that sufficient thermal energy is required to overcome the activation energy for the nucleophilic aromatic substitution reaction.
-
Reaction Monitoring: Maintain the temperature for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) to observe the consumption of reactants and the formation of the product.
-
Isolation: Once the reaction is complete, cool the mixture. The crude product, being sparingly soluble in the cooled solvent, will precipitate.
-
Purification: Isolate the crude C.I. Disperse Blue 27 by filtration. Wash the filter cake sequentially with a solvent (to remove unreacted starting materials) and then with water (to remove residual solvent and water-soluble impurities).
-
Drying: Dry the purified product in an oven under controlled temperature to yield the final dye powder.
Mechanism and Application in Textile Dyeing
The primary application of Disperse Blue 27 is the dyeing of polyester fibers. The effectiveness of this process relies on the dye's non-ionic nature and low water solubility, and the thermal properties of the polyester fiber.
Mechanism: The dyeing process operates on a "solid solution" principle. At room temperature, the polyester polymer chains are tightly packed in a crystalline state, and the sparingly soluble dye exists as a fine dispersion in the water bath. At high temperatures (typically 130°C), the polymer structure of the polyester fiber swells and the amorphous regions open up. This provides channels for the small, non-polar dye molecules to diffuse from the aqueous phase into the solid fiber. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within the polymer matrix. This results in excellent wash fastness.
Experimental Protocol: High-Temperature Polyester Dyeing
-
Scouring: Pre-wash the polyester fabric with a non-ionic detergent at 60-70°C to remove any oils, waxes, or impurities. Rinse thoroughly. This step is critical for ensuring level and consistent dyeing.
-
Dye Bath Preparation: Prepare the dyebath in a high-temperature, high-pressure dyeing apparatus. Add water, a dispersing agent, and a pH buffer to maintain the pH between 4.5-5.5. An acidic pH is necessary to ensure the stability of the dye and the polyester fiber at high temperatures.
-
Dye Dispersion: In a separate container, paste the required amount of C.I. Disperse Blue 27 powder with a small amount of water and dispersing agent to form a smooth, lump-free paste. Add this pre-dispersion to the dyebath.
-
Dyeing Cycle:
-
Introduce the scoured polyester fabric into the dyebath.
-
Raise the temperature from ambient to 130°C at a controlled rate (e.g., 1-2°C/minute). A slow ramp rate prevents uneven dye uptake.
-
Hold the temperature at 130°C for 30-60 minutes. This is the diffusion phase where the majority of the dye transfers to the fiber.
-
Cool the dyebath down to 70-80°C.
-
-
Rinsing: Drain the dyebath and rinse the fabric thoroughly with hot and then cold water to remove loose surface dye.
-
Reduction Clearing: Perform a reduction clearing step by treating the fabric in a bath containing sodium hydrosulfite and caustic soda at 70°C for 15-20 minutes. This crucial step removes any unfixed dye from the fiber surface, significantly improving wash fastness and preventing color bleeding.
-
Final Rinse and Dry: Rinse the fabric again to remove clearing chemicals, neutralize if necessary, and then dry.
Analytical Methodologies
Quality control and analysis of C.I. Disperse Blue 27 are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Photodiode Array (PDA) detector. This allows for the separation, identification, and quantification of the main dye component and any impurities.
Representative Protocol: HPLC-UV Analysis
-
Standard Preparation: Accurately weigh a reference standard of C.I. Disperse Blue 27 and dissolve it in a suitable solvent (e.g., N,N-Dimethylformamide or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve a weighed amount of the dye sample in the same solvent as the standard to a similar concentration.
-
HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The non-polar stationary phase is ideal for retaining the non-polar dye molecule.
-
Mobile Phase: A gradient elution is typically used to achieve good separation. For example, a gradient of Acetonitrile (Solvent B) and water (Solvent A).
-
Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C. Elevated temperature improves peak shape and reduces viscosity.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or PDA detector. Set the wavelength to monitor within the 580-620 nm range. A PDA detector is advantageous as it can capture the entire UV-Vis spectrum of the eluting peak, confirming its identity.
-
-
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution. The concentration of Disperse Blue 27 in the sample can be determined by comparing its peak area to the calibration curve. Purity is calculated as the area of the main peak relative to the total area of all peaks.
Safety, Toxicology, and Environmental Profile
Understanding the safety and environmental impact of any chemical is paramount for responsible handling and use.
Table 2: GHS Hazard and Precautionary Statements for C.I. Disperse Blue 27
| Hazard Code | Statement | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319 | Causes serious eye irritation. | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H412 | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
(Source: Aggregated GHS information)[1]
Handling and Personal Protective Equipment (PPE)
Given its hazard profile, appropriate PPE should be used when handling C.I. Disperse Blue 27 powder. This includes:
-
NIOSH-approved respirator for dusts.
-
Chemical safety goggles or face shield.
-
Impervious gloves (e.g., nitrile).
-
Lab coat or protective clothing. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Environmental Impact
The H412 classification indicates that C.I. Disperse Blue 27 is harmful to aquatic life and can cause long-term adverse effects in the aquatic environment.[10] Like many synthetic dyes, it is recalcitrant to biodegradation due to its stable aromatic structure. The release of dye-containing effluents from textile mills is a significant environmental concern, as it can increase water turbidity, affecting photosynthesis in aquatic plants, and introduce potentially toxic chemicals into the ecosystem.[11] Therefore, wastewater from dyeing operations must be treated to remove residual dye before discharge, using methods such as flocculation, adsorption on activated carbon, or advanced oxidation processes.
Conclusion
C.I. Disperse Blue 27 is a commercially significant anthraquinone dye valued for its vibrant blue shade and high fastness on synthetic fibers. Its application is a well-understood process governed by the principles of solid-state diffusion into hydrophobic polymers at high temperatures. While effective as a colorant, its handling requires adherence to safety protocols to mitigate risks of skin, eye, and respiratory irritation. Furthermore, its environmental classification as harmful to aquatic life necessitates that industrial users implement robust wastewater treatment processes to prevent its release into the environment. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its safe, effective, and environmentally responsible application.
References
-
ResearchGate. (n.d.). Dyeing with Disperse Dyes. Retrieved from [Link]
-
PubChem. (n.d.). Disperse blue 27. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Disperse Blue 27. Retrieved from [Link]
- Al-Tohamy, R., et al. (2022). Potential environmental and health risks of textile dyes and mechanisms treatment for Environmental safety by algae-based technologies. Journal of Environmental Management.
-
World dye variety. (2012). Disperse Blue 27. Retrieved from [Link]
-
MDPI. (2022). Comparison of Four Density-Based Semi-Empirical Models for the Solubility of Azo Disperse Dyes in Supercritical Carbon Dioxide. Retrieved from [Link]
-
Berradi, M., et al. (2021). Recent Advances in Biopolymer-Based Dye Removal Technologies. National Center for Biotechnology Information. Retrieved from [Link]
- Aschalew, F., et al. (2024). A review of dye effluents polluting African surface water: sources, impacts, physicochemical properties, and treatment methods. Environmental Science and Pollution Research.
- Google Patents. (2017). WO2017061309A1 - Chlorine-resistant dyed fabric and chlorine-resistant mixed dye composition.
Sources
- 1. data.epo.org [data.epo.org]
- 2. rsc.org [rsc.org]
- 3. scribd.com [scribd.com]
- 4. 1,4-Dihydroxyanthracene-9,10-dione;1,8-dihydroxyanthracene-9,10-dione | C28H16O8 | CID 67824321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2017061309A1 - Chlorine-resistant dyed fabric and chlorine-resistant mixed dye composition - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. 1,4-Dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | C15H10O5 | CID 623044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 481-72-1|1,8-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione|BLD Pharm [bldpharm.com]
